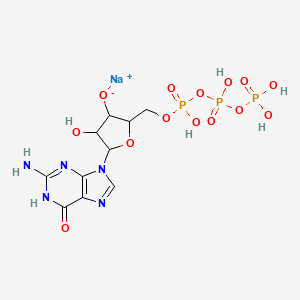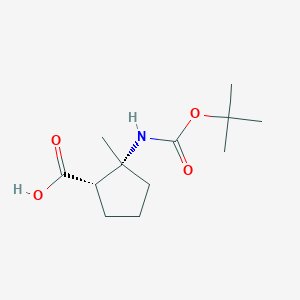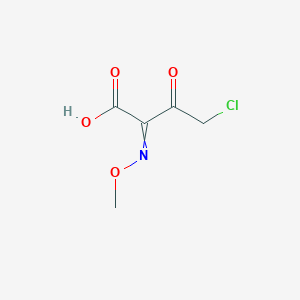
Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phosphonate compounds involves multiple steps, including key phases like the Arbuzov reaction and the Mitsunobu coupling reaction. For example, the synthesis of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2(S)-ylmethyl phosphonic acid, an analog with similar structural features, was achieved through these methods, confirming the structure with HRMS and multinuclear NMR data (Nair & Sharma, 2003).
Molecular Structure Analysis
The molecular structure of phosphonate derivatives often includes key functional groups that influence their chemical behavior. For instance, studies have characterized compounds with adjacent phosphoryl and oxime moieties, revealing their crystalline structures through X-ray diffraction studies, which help understand the spatial arrangement and potential reactivity of such molecules (Gibson & Karaman, 1989).
Chemical Reactions and Properties
Phosphonate compounds engage in a variety of chemical reactions, demonstrating their reactive versatility. For instance, the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts during phosphorylations and arenesulphonations indicate complex reaction pathways that could be explored for this molecule as well (Adamiak, Biała, & Skalski, 1985).
Physical Properties Analysis
The physical properties of such molecules, including solubility, density, and crystal structure, are crucial for understanding their behavior in different environments. Studies on similar compounds, like the investigation of hydrogen bonding and sodium coordination in the crystal structure of N-substituted pamidronate anions, provide insights into how these properties might manifest in the molecule of interest (Reiss, Puhl, & Hägele, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming complexes, are pivotal for the application and manipulation of this molecule. The synthesis and study of sodium salts of heteroleptic molybdenum complexes with phosphonate ligands offer a glimpse into the complexation behavior and coordination chemistry that might be expected from similar phosphonate-based molecules (Somov et al., 2017).
Wissenschaftliche Forschungsanwendungen
Phosphonate Compounds and Their Applications
Chemical and Biological Applications : Phosphonate compounds, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across chemistry, biology, and physics due to their structural analogy with phosphate groups. These compounds are used in drug design, bone targeting, supramolecular materials, surface functionalization, and as bioactive agents (Sevrain et al., 2017). Their versatility underlines the potential research applications of the sodium compound , suggesting its use in developing new materials, medical imaging agents, and analytical tools.
Environmental Remediation : In the context of environmental sciences, sodium percarbonate, a related compound, is explored for its utility in remediating organic compounds in water through advanced oxidation processes. Its solid state and eco-friendly features make it suitable for treating contaminated water and soil, offering a glimpse into how the sodium compound could be adapted for environmental cleanup efforts (Liu et al., 2021).
Biodegradability and Environmental Impact : The environmental relevance of phosphonates, including their biodegradability and removal in wastewater treatment, is a subject of increasing interest. This research area is crucial for assessing the ecological footprint of chemical compounds, including the potential impact of the sodium compound on eutrophication and wastewater treatment processes (Rott et al., 2018).
Eigenschaften
IUPAC Name |
sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFTQZWDXFRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 5'-(tetrahydrogen triphosphate), sodium salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)
